
2-(Dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ovothiol C is a naturally occurring sulfur-containing amino acid derivative, primarily found in marine invertebrates, microalgae, and bacteria . It belongs to the family of ovothiols, which are characterized by their unique chemical structure that includes a thiol group attached to the imidazole ring of histidine . Ovothiol C is known for its potent antioxidant properties and its role in protecting cells from oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ovothiol C involves the enzymatic activity of sulfoxide synthase (OvoA) and β-lyase (OvoB) . The process begins with the oxidative coupling of cysteine and histidine, catalyzed by OvoA in the presence of oxygen and iron . This reaction forms a sulfoxide intermediate, which is then converted to ovothiol C through the action of OvoB .
Industrial Production Methods: Industrial production of ovothiol C is still in its nascent stages. recent advancements in genetic engineering have enabled the biosynthesis of ovothiol C in diatoms, which are a promising source for large-scale production . This method involves the overexpression of the ovoA gene in diatoms, leading to higher yields of ovothiol C compared to wild-type cells .
Análisis De Reacciones Químicas
Types of Reactions: Ovothiol C undergoes various chemical reactions, including oxidation, reduction, and substitution . The thiol group in ovothiol C is highly reactive and can participate in redox reactions, forming disulfides and sulfenic acids .
Common Reagents and Conditions: Common reagents used in the reactions of ovothiol C include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The reactions typically occur under mild conditions, with pH and temperature being carefully controlled to maintain the stability of the compound .
Major Products Formed: The major products formed from the reactions of ovothiol C include disulfides, sulfenic acids, and various substituted derivatives . These products are often studied for their potential biological activities and therapeutic applications .
Aplicaciones Científicas De Investigación
Ovothiol C has a wide range of scientific research applications due to its unique chemical properties and biological activities . In chemistry, it is used as a model compound to study redox reactions and thiol chemistry In biology, ovothiol C is investigated for its role in cellular redox balance and its potential as a biomarker for oxidative stress In medicine, ovothiol C is explored for its antioxidant and anti-inflammatory properties, with potential applications in treating diseases related to oxidative stress, such as cancer and neurodegenerative disorders
Mecanismo De Acción
The mechanism of action of ovothiol C involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. Ovothiol C can chelate metal ions, such as copper and iron, which are involved in the generation of ROS. Additionally, ovothiol C modulates cellular antioxidant defense systems by activating enzymes like superoxide dismutase and catalase. These actions help maintain cellular redox balance and protect against oxidative stress.
Comparación Con Compuestos Similares
Ovothiol C is often compared with other sulfur-containing amino acids, such as ergothioneine and selenoneine. While all these compounds exhibit antioxidant properties, ovothiol C is unique due to its specific structure and reactivity. Ergothioneine, for example, has a sulfur atom attached to the C2 position of the imidazole ring, whereas ovothiol C has the sulfur at the C5 position. This difference in structure leads to variations in their chemical reactivity and biological activities. Selenoneine, on the other hand, contains selenium instead of sulfur, which imparts different redox properties.
Similar Compounds
- Ergothioneine
- Selenoneine
- Ovothiol A
- Ovothiol B
Ovothiol C stands out among these compounds due to its unique chemical structure and potent antioxidant properties, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
2-(dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2S/c1-11(2)7(9(13)14)4-6-8(15)10-5-12(6)3/h5,7,15H,4H2,1-3H3,(H,13,14) |
Clave InChI |
ONAWDGXCZMVYMN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1CC(C(=O)O)N(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
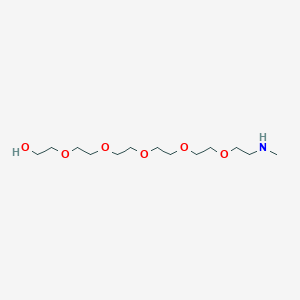
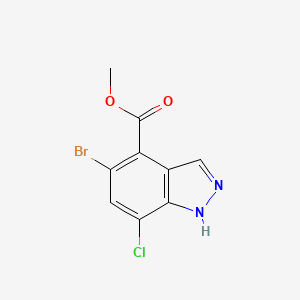
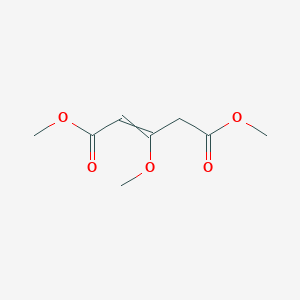
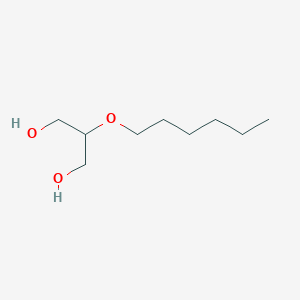
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
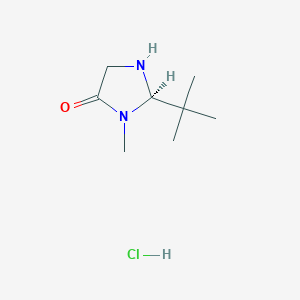

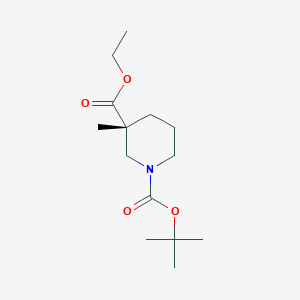

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)
![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)
